molecular formula C13H25ClN2O B1422467 2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 1269152-09-1

2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride

Cat. No. B1422467
M. Wt: 260.8 g/mol
InChI Key: LKRMFVVUCLCGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride (2-CHP) is a synthetic compound that has been used in numerous scientific and medical research applications. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Inhibitor of Human Acyl-coenzyme A

  • 2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), showing selective inhibition of human ACAT-1 over ACAT-2. This suggests its potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Activities

  • Compounds structurally similar to 2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride have demonstrated antimicrobial activities. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown effectiveness against pathogenic bacteria and Candida species, indicating the potential of similar compounds in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Antibacterial Potential

  • Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials, suggesting the possibility of similar applications for 2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride (Iqbal et al., 2017).

Muscarinic Receptor Antagonist

  • 4-acetamidopiperidine derivatives, closely related to 2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride, have been synthesized as muscarinic receptor antagonists. This highlights the potential of such compounds in the development of treatments targeting muscarinic receptors (Mitsuya et al., 1999).

Serotonin Receptor Inverse Agonist

  • Compounds structurally similar to 2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride, such as AC-90179, have been characterized as selective serotonin (5-HT2A) receptor inverse agonists, indicating a potential role in treating conditions related to serotonin receptors (Vanover et al., 2004).

properties

IUPAC Name

2-cyclohexyl-N-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12;/h11-12,14H,1-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRMFVVUCLCGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(piperidin-4-yl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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